molecular formula C28H38N2O4 B4264120 N,N'-[1,3-cyclohexanediylbis(methylene)]bis[2-(3,4-dimethylphenoxy)acetamide]

N,N'-[1,3-cyclohexanediylbis(methylene)]bis[2-(3,4-dimethylphenoxy)acetamide]

Katalognummer B4264120
Molekulargewicht: 466.6 g/mol
InChI-Schlüssel: QEAGUPZNRKDYBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N'-[1,3-cyclohexanediylbis(methylene)]bis[2-(3,4-dimethylphenoxy)acetamide], commonly known as CDC25B inhibitor, is a chemical compound that has shown promising results in scientific research. This compound is mainly used as an inhibitor of CDC25B phosphatase, which plays an essential role in regulating cell division and proliferation. CDC25B inhibitor has been studied for its potential applications in cancer treatment and other related fields.

Wirkmechanismus

CDC25B inhibitor exerts its anticancer effects by inhibiting the activity of CDC25B phosphatase, which is involved in the regulation of cell division and proliferation. CDC25B phosphatase dephosphorylates cyclin-dependent kinases (CDKs), which are essential for the initiation of cell division. Inhibition of CDC25B phosphatase leads to the accumulation of phosphorylated CDKs, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
CDC25B inhibitor has been shown to selectively inhibit the growth of cancer cells, without affecting normal cells. It induces cell cycle arrest at the G2/M phase and apoptosis, leading to the inhibition of cancer cell proliferation. Moreover, CDC25B inhibitor has been found to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and paclitaxel, by reducing their toxicity and enhancing their anticancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

CDC25B inhibitor has several advantages for lab experiments. It is a selective inhibitor of CDC25B phosphatase, which makes it a valuable tool for studying the role of CDC25B in cancer cell proliferation. Moreover, CDC25B inhibitor has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy. However, CDC25B inhibitor has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

CDC25B inhibitor has shown promising results in scientific research, and several future directions can be explored to further investigate its potential applications in cancer treatment. Some of the future directions are:
1. Development of more potent and selective CDC25B inhibitors with improved solubility and bioavailability.
2. Investigation of the mechanism of action of CDC25B inhibitor in cancer cells and normal cells.
3. Evaluation of the efficacy of CDC25B inhibitor in combination with other chemotherapeutic agents in preclinical and clinical trials.
4. Exploration of the role of CDC25B inhibitor in other diseases, such as neurodegenerative disorders and autoimmune diseases.
5. Development of new drug delivery systems for CDC25B inhibitor to enhance its bioavailability and efficacy.
Conclusion
In conclusion, CDC25B inhibitor is a promising chemical compound that has shown potential applications in cancer treatment and other related fields. Its selective inhibition of CDC25B phosphatase has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation. CDC25B inhibitor has several advantages for lab experiments, and several future directions can be explored to further investigate its potential applications.

Wissenschaftliche Forschungsanwendungen

CDC25B inhibitor has been extensively studied for its potential applications in cancer treatment. It has been found to selectively inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, CDC25B inhibitor has shown promising results in combination with other chemotherapeutic agents, enhancing their efficacy and reducing their toxicity.

Eigenschaften

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[[3-[[[2-(3,4-dimethylphenoxy)acetyl]amino]methyl]cyclohexyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4/c1-19-8-10-25(12-21(19)3)33-17-27(31)29-15-23-6-5-7-24(14-23)16-30-28(32)18-34-26-11-9-20(2)22(4)13-26/h8-13,23-24H,5-7,14-18H2,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAGUPZNRKDYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2CCCC(C2)CNC(=O)COC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(cyclohexane-1,3-diyldimethanediyl)bis[2-(3,4-dimethylphenoxy)acetamide]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-[1,3-cyclohexanediylbis(methylene)]bis[2-(3,4-dimethylphenoxy)acetamide]
Reactant of Route 2
Reactant of Route 2
N,N'-[1,3-cyclohexanediylbis(methylene)]bis[2-(3,4-dimethylphenoxy)acetamide]
Reactant of Route 3
Reactant of Route 3
N,N'-[1,3-cyclohexanediylbis(methylene)]bis[2-(3,4-dimethylphenoxy)acetamide]
Reactant of Route 4
Reactant of Route 4
N,N'-[1,3-cyclohexanediylbis(methylene)]bis[2-(3,4-dimethylphenoxy)acetamide]
Reactant of Route 5
Reactant of Route 5
N,N'-[1,3-cyclohexanediylbis(methylene)]bis[2-(3,4-dimethylphenoxy)acetamide]
Reactant of Route 6
Reactant of Route 6
N,N'-[1,3-cyclohexanediylbis(methylene)]bis[2-(3,4-dimethylphenoxy)acetamide]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.